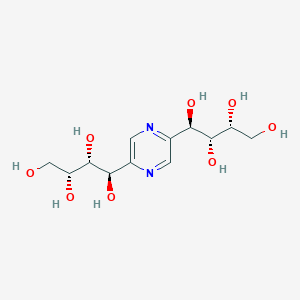
Tagatosazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tagatosazine is a natural product that belongs to the class of tetramic acid derivatives. It was first isolated from the marine bacterium Streptomyces sp. CNJ-328 in 2006. Since then, it has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Tagatosazine has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, Tagatosazine has been shown to reduce inflammation and bacterial infections in animal models.
Mecanismo De Acción
The mechanism of action of Tagatosazine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, Tagatosazine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Tagatosazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including topoisomerase II and cyclin-dependent kinases. Additionally, Tagatosazine has been found to induce apoptosis in cancer cells and reduce inflammation and bacterial infections in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tagatosazine for lab experiments is its broad range of activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities. Additionally, Tagatosazine is a natural product, which makes it an attractive alternative to synthetic compounds. However, the low yield of Tagatosazine from fermentation can be a limitation for lab experiments, as it can be difficult to obtain sufficient quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for research on Tagatosazine. One area of focus is the development of more efficient methods for the synthesis of Tagatosazine. Additionally, researchers are exploring the potential of Tagatosazine in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the mechanism of action of Tagatosazine is not fully understood, and future research could shed light on this aspect of the compound.
Conclusion:
Tagatosazine is a natural product that has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. Although the synthesis of Tagatosazine can be challenging, its broad range of activities and natural origin make it an attractive alternative to synthetic compounds. Future research on Tagatosazine could lead to the development of more efficient synthesis methods and the discovery of new applications for the compound.
Métodos De Síntesis
Tagatosazine can be synthesized using various methods, including fermentation, chemical synthesis, and semi-synthesis. The most common method is fermentation, which involves growing the Streptomyces sp. CNJ-328 in a suitable medium and isolating the compound using chromatography techniques. The yield of Tagatosazine from fermentation is typically low, which has led researchers to explore alternative methods such as chemical synthesis and semi-synthesis.
Propiedades
Número CAS |
13121-64-7 |
|---|---|
Nombre del producto |
Tagatosazine |
Fórmula molecular |
C12H20N2O8 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
(1R,2R,3R)-1-[5-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2/t7-,8-,9-,10-,11+,12+/m1/s1 |
Clave InChI |
NPWQIVOYGNUVEB-JKCCIXDMSA-N |
SMILES isomérico |
C1=C(N=CC(=N1)[C@H]([C@H]([C@@H](CO)O)O)O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O |
SMILES canónico |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O |
Sinónimos |
2,5-bis-(D-lyxotetrahydroxybutyl)pyrazine fructosazine tagatosazine tagatosazine, (D-arabino)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



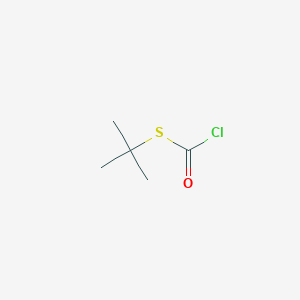
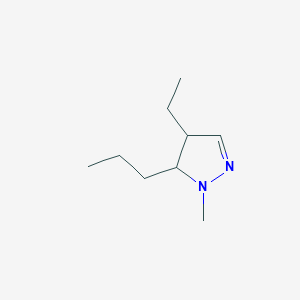

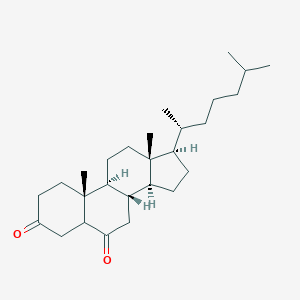
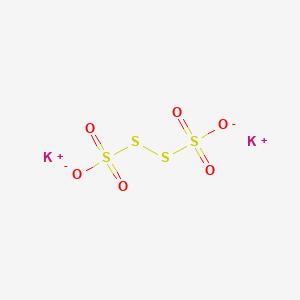
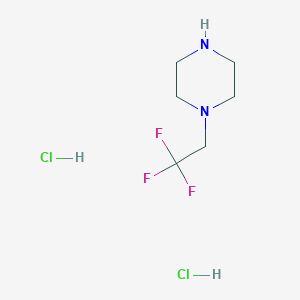
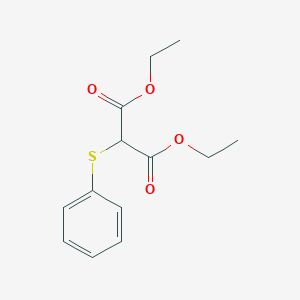
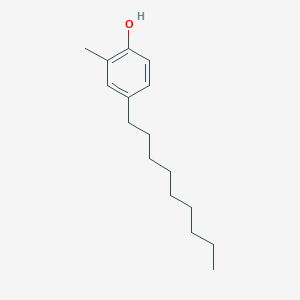
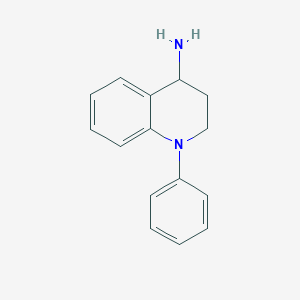

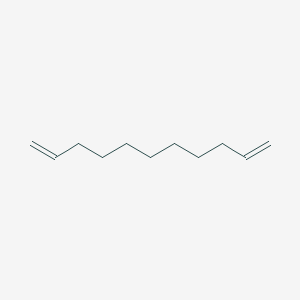
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)
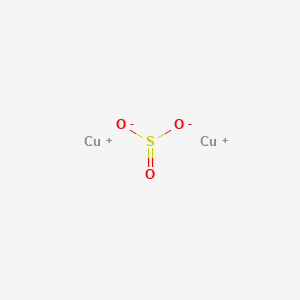
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)